molecular formula C14H19N3O4 B4759170 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine

1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine

Cat. No. B4759170
M. Wt: 293.32 g/mol
InChI Key: FYAIIQGHSQLQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that belongs to the family of substituted piperazines. It has been widely studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.

Mechanism of Action

In More Detail: The mechanism of action of 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine needs to be studied in more detail to identify potential targets for drug development.
Conclusion:
1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties and mechanism of action make it a useful tool for studying various biological processes. Further research is needed to fully understand its potential as a treatment for various diseases and to identify potential targets for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine in lab experiments are:
1. Unique Chemical Properties: It has unique chemical properties that make it a useful tool for studying various biological processes.
2. Well-Studied: It has been extensively studied, and its mechanism of action is well understood.
The limitations of using 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine in lab experiments are:
1. Limited Availability: It is not readily available, and its synthesis is complex and time-consuming.
2. High Cost: It is expensive to synthesize, making it less accessible for some researchers.

Future Directions

The future directions for the study of 1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine are:
1. Development of New

Scientific Research Applications

1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine has been used in various scientific research applications such as:
1. Neuropharmacology: It has been studied for its potential use as a central nervous system (CNS) stimulant and as a treatment for various CNS disorders such as depression, anxiety, and schizophrenia.
2. Cancer Research: It has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
3. Cardiovascular Research: It has been studied for its potential use as a vasodilator and as a treatment for hypertension.

properties

IUPAC Name

1-ethyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-15-3-5-16(6-4-15)9-11-7-13-14(21-10-20-13)8-12(11)17(18)19/h7-8H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAIIQGHSQLQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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